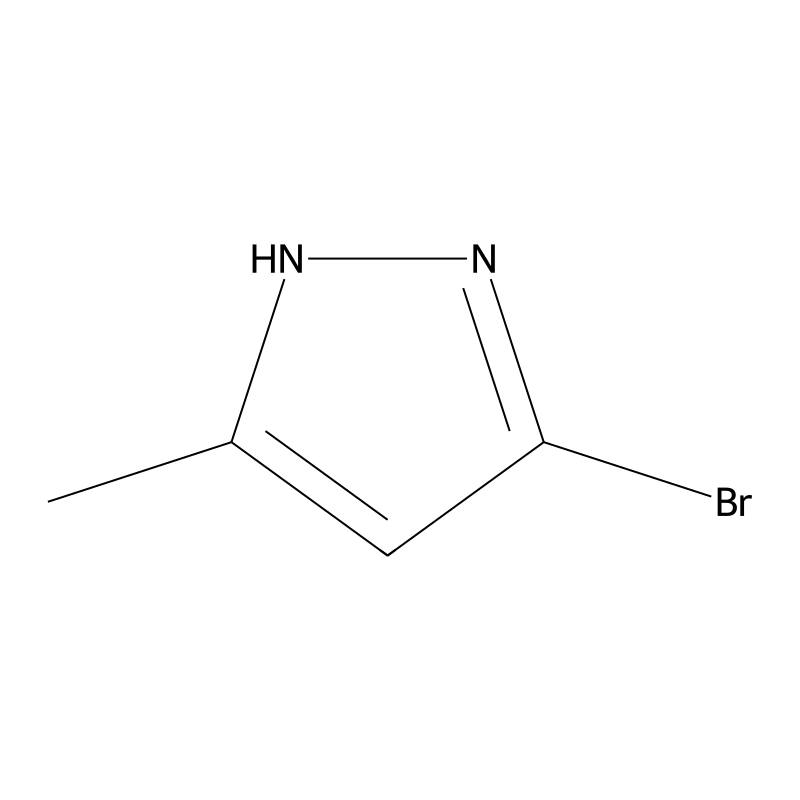

3-bromo-5-methyl-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

3-Bromo-5-methyl-1H-pyrazole is a heterocyclic compound with the chemical formula C4H5BrN2. It can be synthesized through various methods, including the reaction of N-nitroso-N-methylurea with bromoacetophenone []. The characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Potential Applications:

Research suggests that 3-bromo-5-methyl-1H-pyrazole might hold potential in various scientific research fields, including:

- Medicinal Chemistry: Studies have explored the potential of 3-bromo-5-methyl-1H-pyrazole derivatives as anticonvulsant agents. However, further research is needed to determine their efficacy and safety in vivo [].

- Material Science: Research suggests that 3-bromo-5-methyl-1H-pyrazole can be used as a building block for the synthesis of functional materials with potential applications in organic electronics [].

- Organic Chemistry: The unique structure and reactivity of 3-bromo-5-methyl-1H-pyrazole make it an interesting molecule for further exploration in organic synthesis and catalysis [].

3-Bromo-5-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its chemical formula is and it has a molecular weight of approximately 161.00 g/mol. The compound features a bromine atom at the 3-position and a methyl group at the 5-position of the pyrazole ring, which influences its reactivity and biological properties. The structural representation can be denoted as:

textN / \ C C | |Br-C N | | C---C \ CH3

This compound is significant in various fields, including pharmaceuticals and agricultural chemistry, due to its diverse biological activities and potential applications.

- Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, leading to the formation of various derivatives.

- Reduction: The compound can be reduced to form amines or other functional groups.

- Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex pyrazole derivatives.

For example, when treated with phosphorus oxybromide in acetonitrile, it can yield different brominated pyrazole derivatives through electrophilic bromination processes .

3-Bromo-5-methyl-1H-pyrazole exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown promise in inhibiting certain enzymes related to inflammatory pathways. Additionally, its derivatives have been explored for antimicrobial properties, making it a candidate for drug development in treating infections .

Moreover, research indicates that compounds within the pyrazole family often exhibit anticancer properties, suggesting that 3-bromo-5-methyl-1H-pyrazole may also have applications in oncology .

The synthesis of 3-bromo-5-methyl-1H-pyrazole can be achieved through various methods:

- Bromination of Pyrazoles: One common method involves the bromination of 5-methylpyrazole using brominating agents such as phosphorus oxybromide or tribromoacetic acid under reflux conditions .

- Cyclization Reactions: Another approach includes the cyclization of hydrazines with appropriate carbonyl compounds followed by bromination to introduce the bromine atom at the desired position .

- Decarboxylation: Starting from carboxylic acid precursors, decarboxylation reactions can yield 3-bromo-5-methyl-1H-pyrazole effectively .

These methods highlight the versatility of synthetic routes available for producing this compound.

3-Bromo-5-methyl-1H-pyrazole finds applications in several areas:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting inflammation and microbial infections.

- Agricultural Chemicals: Its derivatives are explored for use as agrochemicals, potentially acting as herbicides or fungicides due to their biological activity.

- Research: The compound is used in chemical research to study reaction mechanisms involving pyrazoles and their derivatives.

Interaction studies involving 3-bromo-5-methyl-1H-pyrazole focus on its binding affinity with biological targets such as enzymes and receptors. Research indicates that this compound may interact with cyclooxygenase enzymes, which are pivotal in the inflammatory response . Additionally, studies on its derivatives suggest potential interactions with DNA or RNA polymerases, indicating a broader scope of biological activity.

Several compounds share structural similarities with 3-bromo-5-methyl-1H-pyrazole. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Bromo-5-methyl-1H-pyrazole | Bromine at position 3; Methyl at position 5 | Anti-inflammatory and antimicrobial properties |

| 4-Bromo-3-methyl-1H-pyrazole | Bromine at position 4; Methyl at position 3 | Different reactivity patterns due to bromine position |

| 3-Methyl-1H-pyrazole | Methyl group only | Lacks halogen substitution; different biological activity |

| 5-Bromo-1H-pyrazole | Bromine only at position 5 | Focus on different enzyme inhibition mechanisms |

| 4-Methyl-3-bromo-1H-pyrazole | Methyl at position 4; Bromine at position 3 | Potentially different pharmacokinetic properties |

These comparisons illustrate how variations in substitution patterns influence the chemical behavior and biological activity of pyrazoles.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant